2-Ethyl-3-hydroxybenzamide
Description
Overview of Substituted Benzamide (B126) Scaffolds in Modern Organic Chemistry
The benzamide framework, consisting of a benzene (B151609) ring attached to an amide functional group, is a privileged structure in the world of chemistry. ontosight.ai These scaffolds are not merely simple organic molecules; they are integral components in a vast array of pharmaceuticals, agrochemicals, and materials. Their prevalence stems from the amide bond's stability and its capacity to form hydrogen bonds, which is crucial for molecular recognition and binding to biological targets. evitachem.com The aromatic ring provides a rigid platform that can be readily functionalized, allowing chemists to fine-tune the molecule's electronic and steric properties for specific applications. evitachem.com The synthesis of benzamides is a well-established area of organic chemistry, with numerous methods available for the formation of the amide bond, often starting from carboxylic acids or their derivatives. nih.gov
Significance of Hydroxyl and Ethyl Substituents in Aromatic Amides
The introduction of hydroxyl (-OH) and ethyl (-CH₂CH₃) groups onto the aromatic ring dramatically influences the parent benzamide's characteristics. The hydroxyl group, a potent hydrogen bond donor and acceptor, can significantly impact a molecule's solubility, melting point, and, crucially, its interaction with biological macromolecules like enzymes and receptors. ontosight.ai Its position on the ring relative to the amide group can lead to intramolecular hydrogen bonding, which can affect the conformation and reactivity of the molecule. iucr.org
The ethyl group, an alkyl substituent, is primarily considered an electron-donating group through induction. This can influence the electron density of the aromatic ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions. Furthermore, the steric bulk of the ethyl group can play a critical role in how the molecule fits into a binding pocket or how it packs in a crystal lattice.
Research Trajectories and Academic Relevance of 2-Ethyl-3-hydroxybenzamide
While specific research on this compound is not extensively published, its structural motifs are present in compounds that have been investigated for various biological activities. Research on other 2-hydroxybenzamide derivatives has explored their potential as antimicrobial and anti-inflammatory agents. researchgate.netresearchgate.netmdpi.com The combination of the hydroxyl and ethyl groups in this compound suggests that it could be a valuable intermediate in the synthesis of more complex molecules with tailored properties.
The primary route for the synthesis of this compound would logically proceed from its corresponding carboxylic acid, 2-Ethyl-3-hydroxybenzoic acid. parchem.com This transformation is a standard amidation reaction, which can be achieved through various synthetic methodologies. One common approach involves activating the carboxylic acid, for instance, by converting it to an acid chloride, followed by reaction with ammonia (B1221849) or a protected amine. Alternatively, coupling agents can be employed to facilitate the direct formation of the amide bond. evitachem.com
Table 1: Inferred Synthesis and Properties of this compound
| Property | Inferred Information |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| CAS Number | Not readily available |
| Precursor | 2-Ethyl-3-hydroxybenzoic acid (CAS: 168899-32-9) |
| Likely Synthesis Route | Amidation of 2-Ethyl-3-hydroxybenzoic acid |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons, an amide proton (potentially broad), and a hydroxyl proton (potentially broad and exchangeable). The chemical shifts of the aromatic protons would be influenced by both the ethyl and hydroxyl substituents. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group, six distinct aromatic carbons (due to the substitution pattern), and a carbonyl carbon from the amide group. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (hydroxyl group, likely broad), N-H stretch (amide), C=O stretch (amide I band), and N-H bend (amide II band). Aromatic C-H and C=C stretching bands would also be present. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 165.19. Fragmentation patterns would likely involve the loss of the ethyl group, the amide group, and other characteristic fragments. |
The academic relevance of this compound lies in its potential as a building block and a subject for fundamental chemical studies. Investigating its synthesis, characterizing its physical and spectroscopic properties, and exploring its reactivity would contribute valuable data to the field of organic chemistry. Furthermore, its structural similarity to biologically active benzamides warrants exploration of its own potential pharmacological profile.
Structure
2D Structure
3D Structure
Properties
CAS No. |
135329-27-0 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-ethyl-3-hydroxybenzamide |
InChI |
InChI=1S/C9H11NO2/c1-2-6-7(9(10)12)4-3-5-8(6)11/h3-5,11H,2H2,1H3,(H2,10,12) |
InChI Key |
BJKVCPWFPQHHHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1O)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Ethyl 3 Hydroxybenzamide
Synthesis of 2-Ethyl-3-hydroxybenzamide
The construction of this compound can be approached through several synthetic strategies, primarily involving the formation of the amide bond from a corresponding carboxylic acid or through more complex multi-step sequences.
Classical Amidation Routes (e.g., from 2-Ethyl-3-hydroxybenzoic Acid)
The most direct method for synthesizing this compound is through the amidation of 2-ethyl-3-hydroxybenzoic acid. This transformation typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia (B1221849) or an ammonia equivalent.
Common activating agents for this type of reaction include thionyl chloride or phosphorus pentachloride, which convert the carboxylic acid to a more reactive acyl chloride. However, a significant challenge in the amidation of hydroxybenzoic acids is the potential for side reactions, such as polymerization, especially when the hydroxyl group is in the ortho position. google.com To circumvent this, the hydroxyl group is often protected prior to the activation and amidation steps. google.comgoogle.com
An alternative and milder approach involves the use of coupling agents like carbodiimides (e.g., EDC) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). This method facilitates the direct formation of the amide bond from the carboxylic acid and an amine.
Table 1: Classical Amidation Reaction Conditions
| Starting Material | Reagents | Product | Notes |
| 2-Ethyl-3-hydroxybenzoic Acid | 1. SOCl₂ or PCl₅2. NH₃ | This compound | Hydroxyl group may require protection. |
| 2-Ethyl-3-hydroxybenzoic Acid | EDC, HOBt, NH₃ | This compound | Milder conditions, avoids harsh chlorinating agents. |
Multi-Step Synthetic Strategies for the Benzamide (B126) Moiety
More intricate, multi-step synthetic pathways can also be employed to construct the this compound scaffold. These strategies often involve building the aromatic ring with the desired substitution pattern through a series of reactions. libretexts.org
One such strategy could begin with a simpler, commercially available benzene (B151609) derivative. A sequence of electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation followed by a reduction to introduce the ethyl group, and subsequent nitration, can be used to install the necessary substituents. libretexts.org The nitro group can then be reduced to an amine, and the benzamide can be formed through various methods. libretexts.org Finally, introduction of the hydroxyl group might be achieved through methods like diazotization followed by hydrolysis.
These multi-step approaches, while more complex, offer greater flexibility in accessing a wider range of substituted benzamide analogues. The specific sequence of reactions is crucial to ensure the correct regiochemistry of the final product, as the directing effects of the existing substituents on the aromatic ring will influence the position of incoming groups. masterorganicchemistry.com
Synthesis of this compound Derivatives
The this compound molecule presents three primary sites for chemical modification: the amide nitrogen, the phenolic hydroxyl group, and the aromatic ring. This allows for the generation of a diverse library of derivatives.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the amide group in this compound can undergo N-alkylation and N-acylation reactions to yield a variety of substituted derivatives.
N-Alkylation involves the reaction of the benzamide with an alkyl halide in the presence of a base. mdpi.com The choice of base and solvent is critical to the success of the reaction. For instance, potassium carbonate in an anhydrous solvent like acetone (B3395972) is a common system for this transformation. mdpi.com
N-Acylation can be achieved by reacting the benzamide with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine. nih.gov This reaction leads to the formation of N-acylbenzamide derivatives.
Table 2: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide, K₂CO₃, Acetone | N-Alkyl-2-ethyl-3-hydroxybenzamide |
| N-Acylation | Acid chloride, Pyridine | N-Acyl-2-ethyl-3-hydroxybenzamide |
Modifications on the Hydroxyl Group
The phenolic hydroxyl group of this compound is another key site for derivatization, most commonly through O-alkylation.
O-Alkylation , often achieved through a Williamson ether synthesis, involves reacting the benzamide with an alkyl halide in the presence of a base such as potassium carbonate. mdpi.com Phase-transfer catalysts can be employed to facilitate the reaction between the phenoxide, formed in situ, and the alkyl halide, especially in biphasic systems. academicjournals.org It is important to use primary haloalkanes to avoid competing elimination reactions. mdpi.com The hydroxyl group can also be converted to other functional groups, such as esters, through reaction with acylating agents. google.com
Table 3: Modifications on the Hydroxyl Group
| Reaction Type | Reagents | Product Type |
| O-Alkylation | Alkyl halide, K₂CO₃ | 2-Ethyl-3-(alkoxy)benzamide |
| O-Acylation | Acyl chloride or Anhydride, Base | 2-Ethyl-3-(acyloxy)benzamide |
Substituent Introduction on the Aromatic Ring
Introducing new substituents onto the aromatic ring of this compound is typically accomplished through electrophilic aromatic substitution reactions. The existing ethyl, hydroxyl, and amide groups on the ring will direct the position of the incoming electrophile. Both the hydroxyl and ethyl groups are ortho-, para-directing activators, while the benzamide group's directing effect can be more complex.
Common electrophilic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine, chlorine) using a halogenating agent and a Lewis acid catalyst.
Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst. libretexts.org
The regiochemical outcome of these reactions is determined by the combined electronic and steric effects of the substituents already present on the benzene ring. masterorganicchemistry.com For example, in the synthesis of 5-bromo-2-hydroxy-benzamide derivatives, the bromine is introduced onto the aromatic ring. lew.ro
Advanced Synthetic Techniques and Green Chemistry Approaches
The synthesis of benzamides, including this compound, has evolved to incorporate advanced techniques that prioritize efficiency, yield, and environmental sustainability. These methods often fall under the umbrella of green chemistry, aiming to reduce waste, avoid hazardous materials, and minimize energy consumption.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic structures and amides. nih.govomicsonline.org For instance, the synthesis of benazepril (B1667978) intermediates saw reaction times drop from 29 hours to just 4 minutes under microwave irradiation. nih.gov
The direct amidation of carboxylic acids with amines, a fundamental step in forming benzamides, can be efficiently conducted under microwave irradiation using silica (B1680970) gel as a solid support. rsc.org This solvent-free approach offers high yields and is considered a green protocol. While a specific microwave-assisted protocol for this compound is not prominently detailed, the general principles are highly applicable. A potential reaction could involve the microwave-assisted amidation of 2-ethyl-3-hydroxybenzoic acid with an appropriate amine source. The use of microwave energy can reduce reaction times from days or hours to minutes. at.ua Studies on related structures, such as 3-hydroxy-2-oxindoles, have demonstrated that microwave-assisted synthesis can be achieved in as little as 5-10 minutes with yields up to 98%. mdpi.comnih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Often several hours to days nih.govat.ua | Minutes to less than an hour nih.govat.ua |
| Energy Input | Indirect, slow heating of the vessel | Direct, rapid heating of polar molecules |
| Yields | Variable | Often higher due to reduced side reactions |
| Purity | May require extensive purification | Often results in cleaner reaction profiles |
Solid-Phase Organic Synthesis (SPOS) provides a robust platform for the synthesis of compound libraries, which is particularly advantageous for structure-activity relationship studies. In this method, the target molecule is covalently attached to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion. Purification is simplified to washing and filtering the resin, eliminating the need for traditional chromatographic separation at intermediate stages.
For benzamide synthesis, the amide functionality can serve as both a key structural feature and a linker to the solid support. thieme-connect.com An efficient solid-phase method has been developed for producing tris-benzamides, which mimic the structure of α-helices. nih.govacs.org This strategy involves iterative reactions, including amide bond formation, on the solid support, demonstrating the versatility of SPOS for constructing complex benzamide-containing molecules. nih.gov Furthermore, techniques such as directed ortho-metallation have been adapted to the solid phase, enabling the selective functionalization of the benzamide aromatic ring. thieme-connect.com The development of novel resin materials, such as those with polytetrahydrofuran (PTHF) cross-linkers, has further improved the suitability and performance of SPOS for this class of compounds. thieme-connect.com This methodology would allow for the facile and rapid construction of analogues of this compound. nih.gov
The development of metal-free catalytic systems for amide bond formation is a significant goal in medicinal chemistry and green chemistry to avoid contamination of the final product with potentially toxic residual metals. acs.org Several innovative, metal-free strategies have been reported for the synthesis of benzamides.
One such approach involves the hydration of organonitriles to amides using a simple base like sodium hydroxide (B78521) (NaOH) under mild conditions, completely avoiding transition metals. oatext.com Another novel, metal-free method achieves the transformation of phenols into benzamides through a radical cascade O→C transposition of thiocarbamates. acs.org This provides a valuable alternative to traditional palladium-catalyzed carbonylation reactions. acs.org
More recent advancements include dual catalytic systems, for example, using visible light and an N-heterocyclic carbene (NHC) to directly synthesize amides from aldehydes and imines. acs.org This redox-neutral process is 100% atom-economical, producing no byproducts. acs.org Additionally, hypervalent iodine reagents have been employed as effective arylating agents in various organic syntheses under metal-free conditions, further expanding the toolkit for C-N bond formation. researchgate.net These methods represent the forefront of sustainable benzamide synthesis and could be adapted for the construction of this compound.
Characterization Methodologies for this compound and its Analogues
The unambiguous confirmation of the chemical structure and the assessment of purity are critical steps following the synthesis of this compound. This is achieved through a combination of spectroscopic and chromatographic techniques.
A suite of spectroscopic methods is used to provide detailed information about the molecular structure of the synthesized compound. bch.roresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule. For a 2-hydroxybenzamide structure, characteristic absorption bands would be observed for the hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups. bch.rolew.ro The O-H stretch typically appears as a broad band, while the N-H stretch of the primary amide shows two bands. The C=O stretch of the amide (Amide I band) is a strong, sharp absorption. lew.ro
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides precise information about the carbon-hydrogen framework.
¹H NMR: This technique reveals the number of different types of protons, their connectivity, and their chemical environment. For this compound, one would expect to see signals corresponding to the aromatic protons (with splitting patterns indicating their substitution), the ethyl group protons (a quartet and a triplet), the amide protons (a broad singlet), and the phenolic hydroxyl proton (a singlet). bch.roresearchgate.net
¹³C NMR: This spectrum shows signals for each unique carbon atom in the molecule. Expected signals would include those for the ethyl group carbons, the aromatic carbons (including the two attached to the hydroxyl and carboxamide groups), and the carbonyl carbon of the amide group, which typically appears far downfield. bch.roresearchgate.netmdpi.com
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. bch.ro High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy. mdpi.com The mass spectrum of this compound would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. lew.romdpi.com
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Observation/Chemical Shift |
|---|---|---|
| FTIR | ν(O-H) stretch (phenolic) | ~3300-3400 cm⁻¹ (broad) |
| ν(N-H) stretch (primary amide) | ~3350 and ~3180 cm⁻¹ (two bands) | |
| ν(C=O) stretch (Amide I) | ~1640-1670 cm⁻¹ (strong) | |
| ¹H NMR | Aromatic Protons (3H) | ~6.8-7.5 ppm (multiplets) |
| Amide Protons (-CONH₂) | ~7.5-8.5 ppm (broad singlet) | |
| Phenolic Proton (-OH) | ~9.0-10.0 ppm (singlet) | |
| Ethyl Group (-CH₂CH₃) | Quartet (~2.7 ppm) and Triplet (~1.2 ppm) | |
| ¹³C NMR | Amide Carbonyl (C=O) | ~165-170 ppm |
| Aromatic Carbons | ~115-157 ppm | |
| Ethyl Group Carbons | ~15-30 ppm | |
| MS (ESI+) | Protonated Molecular Ion | m/z corresponding to [C₉H₁₁NO₂ + H]⁺ |
After synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. Chromatographic methods are essential for isolating the target compound and verifying its purity.
Purification: The most common method for purifying neutral organic compounds like this compound is flash column chromatography on a silica gel stationary phase. mdpi.com The crude mixture is loaded onto the column, and a solvent system (mobile phase), typically a gradient of ethyl acetate (B1210297) in hexane (B92381) or petroleum ether, is passed through. mdpi.com Components of the mixture separate based on their differing polarities, allowing for the isolation of the pure product. The separation process is often monitored using Thin-Layer Chromatography (TLC) . google.com Recrystallization can also be employed as a final purification step.
Purity Assessment: The definitive assessment of purity is most often performed using High-Performance Liquid Chromatography (HPLC) . nih.gov This technique provides a quantitative measure of the purity of the final compound, with a target of >95% purity being common for biologically evaluated compounds. nih.gov The HPLC chromatogram should ideally show a single major peak corresponding to the product. acs.org
Molecular Interactions and Biochemical Mechanism Elucidation of 2 Ethyl 3 Hydroxybenzamide
Molecular Basis of Cellular Pathway Modulation
No research has been published detailing the modulation of any specific cellular pathways by 2-Ethyl-3-hydroxybenzamide.
Cellular pathways are complex networks of protein and signaling interactions that govern cellular processes. Small molecules can modulate these pathways to produce a physiological effect. For instance, phenolics have been shown to affect immune responses by modulating key signaling pathways like NF-κB and MAPK. mdpi.com Some natural products can decrease the production of interleukin-2 (B1167480) (IL-2) by blocking the activation of these pathways through the downregulation of proteins like p38, p65, ERK, and JNK. mdpi.com
In another example, a piperine (B192125) derivative demonstrated anti-neuroinflammatory effects by inhibiting the translocation of NF-κB and suppressing the expression of inflammatory mediators. spandidos-publications.com This was linked to the regulation of pathways such as the TLR4/MyD88/NF-κB and PI3K/Akt signaling pathways. spandidos-publications.com
Given the presence of a phenolic hydroxyl group, it could be hypothesized that this compound might possess the ability to modulate such signaling cascades, but this remains purely speculative without experimental validation.
Interference with Extracellular Matrix Components
Research into certain phenolic compounds has shown they can influence collagen metabolism. For instance, protocatechuic acid (a dihydroxybenzoic acid) has been observed to suppress the expression of type I collagen. nih.gov Other studies have shown that certain ascorbyl-coumarate hybrids can augment collagen release from human dermal fibroblasts and decrease the level of matrix metalloproteinase 1 (MMP-1), an enzyme responsible for degrading collagen. researchgate.net Given that the structural integrity and remodeling of the ECM are crucial in both normal physiology and disease, the potential for hydroxybenzamide derivatives to influence these processes warrants investigation. rsc.orgmdpi.com The interaction between cells and the ECM, mediated by receptors like integrins and discoidin domain receptors (DDRs), regulates cellular functions and matrix homeostasis. nih.gov Any interference with these components could have significant biological effects.
Signal Transduction Pathway Perturbation
Specific data on the perturbation of signal transduction pathways by this compound is limited. However, the broader class of hydroxybenzamide derivatives has been shown to interact with key proteins in cellular signaling. google.comgoogle.com Signal transduction pathways are the mechanisms by which cells respond to external stimuli, involving a cascade of molecular events that ultimately alter gene expression and cellular response. physiology.orgkhanacademy.org
One important area of investigation for hydroxybenzamide derivatives is the inhibition of Heat Shock Protein 90 (Hsp90). google.com Hsp90 is a molecular chaperone essential for the stability and function of numerous signaling proteins, many of which are critical for tumor cell proliferation and survival. google.comgoogle.com By inhibiting Hsp90, these compounds can simultaneously disrupt multiple signaling pathways that are often dysregulated in diseases like cancer. google.com
Furthermore, salicylamide (B354443) (2-hydroxybenzamide) derivatives are recognized for their ability to modulate multiple critical signaling pathways, including Wnt/β-catenin, STAT3, NF-κB, and mTORC1. nih.gov For example, the anti-inflammatory effects of some hydroxybenzoic acids are attributed to their ability to suppress pathways involving NF-κB and MAPKs. nih.gov This suggests that compounds with a hydroxybenzamide scaffold have the potential to act as significant modulators of cellular signaling networks.
Specific Enzyme or Protein Activity Modulation (e.g., PPARγ, HDAC, CD73)
The modulation of specific enzymes is a well-documented activity for benzamide (B126) derivatives, particularly as inhibitors of histone deacetylases (HDACs).
Histone Deacetylase (HDAC) Inhibition
Benzamides represent a significant class of HDAC inhibitors. researchgate.nettandfonline.comnih.gov HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin compaction and repression of gene transcription. nih.gov Their dysregulation is implicated in a variety of diseases, most notably cancer, making them an important therapeutic target. researchgate.netmdpi.com
The mechanism of action for benzamide HDAC inhibitors involves the benzamide group acting as a zinc-binding group (ZBG). researchgate.net The inhibitor coordinates with the catalytic zinc ion (Zn²⁺) in the active site of the enzyme, blocking its function. researchgate.netnih.gov This interaction is crucial for the inhibitory potency of the molecule. researchgate.net Structural studies have shown that different benzamide derivatives can have varying selectivity for different HDAC isoforms (e.g., Class I vs. Class II). researchgate.netnih.gov The specificity and potency of these inhibitors are influenced by the substituents on the benzamide core. tandfonline.comnih.gov For instance, a 2-hydroxybenzamide was found to inhibit HDACs 1, 2, and 3, while a subtle change to a 2-methylthiobenzamide resulted in a highly selective HDAC3 inhibitor. nih.govacs.org
| Compound Name/Class | Target(s) | Key Structural Feature | Finding | Reference |
|---|---|---|---|---|
| Entinostat (MS-275) | Class I HDACs (HDAC1, 2, 3) | Benzamide | Acts as a zinc-chelating agent, demonstrating selectivity for Class I HDACs. | researchgate.netnih.gov |
| Chidamide | HDAC1, 2, 3, 10 | Benzamide | Approved for treating peripheral T-cell lymphoma. | mdpi.comresearchgate.net |
| 2-hydroxybenzamide derivative (Compound 20 in study) | HDAC1, 2, 3 | 2-hydroxybenzamide | Retains potency for HDAC3 but loses selectivity over HDAC1 and 2 compared to its 2-methylthio analog. | nih.govacs.org |
| N-hydroxypropenamides | HDACs | N-hydroxypropenamide | Displayed very good HDAC inhibitory potency and cytotoxicity against human cancer cell lines. | nih.govelsevierpure.comeurekaselect.com |
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation
There is no specific research linking this compound to PPARγ activity. PPARγ is a nuclear receptor that is a key regulator of lipid and glucose metabolism and is the molecular target for the thiazolidinedione class of anti-diabetic drugs. mpg.deresearchgate.net It acts as a sensor for fatty acids and their metabolites. mpg.de While some studies have explored phenyl amides from natural sources as potential PPARγ agonists, the activity of simple hydroxybenzamides on this receptor is not well-established. acs.org
CD73 Inhibition
Direct studies on this compound as a CD73 inhibitor are absent. CD73 is a cell-surface enzyme (ecto-5'-nucleotidase) that plays a critical role in the tumor microenvironment by converting extracellular AMP to adenosine. nih.govnih.gov Adenosine then acts on immune cells to suppress the anti-tumor immune response. nih.gov Consequently, inhibiting CD73 is a promising strategy in cancer immunotherapy. nih.govgoogle.com Notably, patent literature indicates that substituted 2-hydroxybenzamide and 3-ethyl-2-hydroxybenzoic acid structures have been used as starting points or intermediates in the synthesis of novel CD73 inhibitors, suggesting that the hydroxybenzamide scaffold is considered relevant for targeting this enzyme. google.comchemicalbook.com
Computational and Theoretical Studies on 2 Ethyl 3 Hydroxybenzamide
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a specific protein target. nanobioletters.commdpi.com The simulation places the ligand, in this case, 2-Ethyl-3-hydroxybenzamide, into the binding site of a receptor and calculates a score, often representing the binding free energy, which indicates the strength of the interaction. nanobioletters.comnih.gov
The process involves preparing the 3D structures of both the ligand and the protein. jksus.org Docking algorithms then explore various possible conformations of the ligand within the protein's active site, evaluating the energetic favorability of each pose. researchgate.net Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein, are identified. mdpi.comdovepress.com For instance, studies on similar benzoic acid derivatives have shown that hydroxyl and carboxyl groups often form critical hydrogen bonds with receptor sites. mdpi.comnih.gov
While specific molecular docking studies for this compound against a particular protein target are not detailed in the available literature, the following table illustrates the typical data generated from such a simulation.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Protein X | -7.5 | Tyr102, Arg105, Gly224 | Hydrogen Bond, Salt Bridge |
| Hypothetical Protein Y | -6.8 | Thr69, Ala59 | Hydrophobic Interaction |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide detailed information about the behavior of atoms and molecules over time. mdpi.com This powerful technique is used to study the stability of a ligand-protein complex and to analyze the conformational changes that may occur upon binding. jksus.org An MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion, offering a dynamic view of molecular interactions. oatext.com
Specific MD simulation data for this compound is not available in the reviewed literature, but the table below shows typical outputs from such an analysis.
| Simulation Parameter | Value/Observation | Significance |
|---|---|---|
| RMSD of Protein-Ligand Complex | < 2 Å | Indicates a stable binding pose throughout the simulation. jksus.org |
| RMSF of Active Site Residues | Low fluctuations | Suggests key binding residues are stably interacting with the ligand. |
| Hydrogen Bond Analysis | Maintained for >90% of simulation time | Confirms the persistence of crucial hydrogen bonding interactions. jksus.org |
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of a molecule from first principles. wavefun.comnih.govacs.org These methods provide a fundamental understanding of molecular structure and behavior. acs.org
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. science.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.comniscpr.res.in A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another important tool that visualizes the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for intermolecular interactions. science.gov
While exact calculated values for this compound were not found, the following table presents hypothetical data for such electronic properties.
| Property | Hypothetical Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.26 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. irjweb.com |
| ELUMO | -0.88 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. irjweb.com |
| Energy Gap (ΔE) | 5.38 | Indicates high kinetic stability and low reactivity. wuxiapptec.comniscpr.res.in |
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, corresponding to the classic Lewis structure representation. nih.govuni-muenchen.de It examines all possible interactions between filled (donor) and empty (acceptor) orbitals and estimates their energetic importance using second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with these interactions quantifies the extent of intramolecular charge transfer and hyperconjugation. researchgate.net
For benzamide (B126) derivatives, NBO analysis is particularly useful for quantifying the stabilizing effects of intramolecular hydrogen bonds, for example, between a hydroxyl group and the carbonyl oxygen. This interaction creates a pseudo-ring structure that enhances molecular stability.
Specific NBO analysis for this compound is not present in the searched literature. A typical NBO analysis would reveal key donor-acceptor interactions as shown in the conceptual table below.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) of Hydroxyl | σ(C-C) of Ring | ~2.5 | Hyperconjugation |
| LP(O) of Carbonyl | σ(O-H) of Hydroxyl | ~14.3 | Intramolecular Hydrogen Bond. researchgate.net |
LP denotes a lone pair and σ denotes an antibonding orbital.
In Silico Prediction of Molecular Interactions and Physicochemical Parameters
In silico methods are widely used in the early stages of drug discovery to predict the physicochemical properties of a compound, which are critical for its absorption, distribution, metabolism, and excretion (ADME). nanobioletters.comresearchgate.net These computational tools predict properties such as molecular weight, lipophilicity (logP), water solubility, and the number of hydrogen bond donors and acceptors. researchgate.net
One of the most well-known guidelines is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight ≤ 500, logP ≤ 5, hydrogen bond donors ≤ 5, hydrogen bond acceptors ≤ 10). researchgate.net These predictions help to filter out compounds with undesirable properties early in the development process. researchgate.net
While specific in silico predictions for this compound were not found in the search results, the table below illustrates the types of parameters that are typically evaluated.
| Physicochemical Parameter | Predicted Value (Conceptual) | Significance (Lipinski's Rule) |
|---|---|---|
| Molecular Weight (g/mol) | 179.21 | Compliant (≤ 500 Da). researchgate.net |
| logP (Octanol/Water Partition) | 1.8 | Compliant (≤ 5). researchgate.net |
| Hydrogen Bond Donors | 2 | Compliant (≤ 5). researchgate.net |
| Hydrogen Bond Acceptors | 2 | Compliant (≤ 10). researchgate.net |
| Aqueous Solubility | Good | Important for absorption and distribution. researchgate.net |
Structure Activity Relationship Sar Investigations of 2 Ethyl 3 Hydroxybenzamide Derivatives
Impact of Substituent Modifications on Bioactivity
The bioactivity of 2-Ethyl-3-hydroxybenzamide derivatives is significantly influenced by the nature and position of various substituents. These modifications can alter the compound's electronic properties, steric profile, and ability to form interactions with biological targets.
Role of the Ethyl Group at Position 2
The ethyl group at the C2 position of the benzamide (B126) ring plays a crucial role in the biological activity of these derivatives. While direct SAR studies on the C2-ethyl group of this compound are not extensively detailed in the provided results, related studies on similar benzamide scaffolds highlight the importance of substituents at this position. For instance, in a series of benzamides targeting the FtsZ protein, modifications at analogous positions significantly impacted antimicrobial activity. The introduction of a methyl group, a smaller alkyl group than ethyl, was shown to enhance activity against S. aureus in some cases. nih.gov This suggests that the size and lipophilicity of the alkyl group at this position are important factors for bioactivity. In another study on N-benzoyl-2-hydroxybenzamides, compounds with various alkyl substituents, including ethyl, displayed notable potency against several protozoan parasites. nih.gov This indicates that an alkyl group at this position is generally favorable for activity.
Influence of the Hydroxyl Group Position (e.g., Position 3)
The position of the hydroxyl group on the benzamide ring is a critical determinant of biological activity. A free phenolic hydroxyl group is often essential for the activity of salicylanilides and related compounds. nih.gov Specifically, the 2-hydroxy group is a key pharmacophore for the antibacterial activity of N-benzoyl-2-hydroxybenzamides, contributing through hydrogen bonding. nih.gov
Studies on salicylanilides have shown that moving or modifying the hydroxyl group can lead to a significant loss of activity. For example, methylation or benzylation of the 2-hydroxyl group resulted in inactive compounds. nih.gov While the provided search results focus more on 2-hydroxybenzamides, the principles can be extrapolated to understand the importance of the 3-hydroxyl group in this compound. The precise positioning of this hydroxyl group likely facilitates key interactions with the biological target. Moving it to a different position would alter the geometry of these interactions, potentially reducing or abolishing activity. For instance, in a study of hydroxybenzamides, the positions of the hydroxyl groups were found to be critical in influencing bioactivity. vulcanchem.com
Effect of Aromatic Ring Substitutions
Substituents on the aromatic rings of benzamide derivatives have a profound effect on their biological activity. The nature, position, and number of these substituents can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with target proteins. researchgate.net
In studies of N-benzoyl-2-hydroxybenzamides, a variety of substituents on the B-ring were investigated. nih.gov It was found that electron-withdrawing groups on the aniline (B41778) ring of salicylanilides generally drive the structure-activity relationship. nih.gov For example, compounds with halogen substitutions, such as fluorine or chlorine, often exhibit potent activity. nih.govnih.goviiarjournals.org The position of these substituents is also crucial; for instance, ortho and meta fluorine substitutions on an aromatic ring diminished activity in one study, while para-substitution with other halogens was more favorable. nih.gov
The following table summarizes the effects of different aromatic ring substitutions on the bioactivity of benzamide derivatives based on findings from various studies.
| Substituent | Position | Effect on Bioactivity | Reference |
| Trifluoromethyl | 3,5-bis on aniline ring | Potent inhibitor of IκB kinase β | nih.gov |
| Chloro | 5-position on salicylic (B10762653) acid ring | Potent inhibitor of IκB kinase β | nih.gov |
| Chloro | 2-position on aniline ring | Most active in NFĸB assay | iiarjournals.org |
| Fluoro | 3,5-difluoro on aniline ring | Most active in MTP assay | iiarjournals.org |
| Methyl | 5-position on benzamide core | More active against M. tuberculosis but increased cytotoxicity | acs.org |
| Fluoro | 5-position on benzamide core | Significant decrease in potency against M. tuberculosis | acs.org |
| Thiophene | 5-position on benzamide core | Potent antitubercular activity with high selectivity | acs.org |
Correlation of Linker Chemistry with Biological Effects
The linker connecting the two aromatic rings in benzamide derivatives is a critical component that significantly influences their biological effects. Modifications to the linker's structure, such as changing its length, flexibility, and chemical nature, can drastically alter the compound's activity.
In the case of N-benzoyl-2-hydroxybenzamides, the imide linker is preferred for high activity. nih.gov Studies have shown that there is very little tolerance for substitution in the linker region of salicylanilides. nih.gov For instance, replacing the amide linker with an amine, urea, or ester resulted in a complete loss of activity. nih.gov However, replacement with a thioamide slightly improved activity, while a sulfonamide linkage led to inactivity. nih.gov
Further modifications, such as N-methylation of the imide linker or replacing it with an acylated salicylhydrazide, have been explored. nih.gov The introduction of more chemically stable linkers, like an oxadiazole, has also been investigated to understand the importance of the imide function for biological activity. nih.gov Docking studies on benzamide derivatives targeting the FtsZ protein suggest that the linker's conformation plays a crucial role in how the molecule binds to the active site. mdpi.com
The table below illustrates how different linker modifications can impact the biological activity of benzamide derivatives.
| Original Linker | Modified Linker | Impact on Bioactivity | Reference |
| Amide | Amine | Inactive | nih.gov |
| Amide | Urea | Inactive | nih.gov |
| Amide | Ester | Inactive | nih.gov |
| Amide | Thioamide | Slightly improved activity | nih.gov |
| Amide | Sulfonamide | Inactive | nih.gov |
| Imide | N-methyl imide | Explored for understanding importance of imide linker | nih.gov |
| Imide | Oxadiazole | Explored for chemical stability and bioactivity | nih.gov |
Stereochemical Considerations in this compound Bioactivity
Stereochemistry plays a pivotal role in the bioactivity of chiral molecules, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which often leads to stereospecific interactions.
In the context of this compound derivatives, if a chiral center exists within the molecule, the spatial arrangement of the substituents can significantly influence its binding affinity and efficacy. For instance, in a study of benzodioxane-benzamides as FtsZ inhibitors, the introduction of a methyl group on the linker created a second stereogenic center. The resulting erythro and threo isomers were separated and characterized, indicating that the specific stereochemistry is important for biological activity. nih.gov The synthesis of a pure (S,R) erythro enantiomer was undertaken to elucidate the specific contribution of each isomer. nih.gov
Similarly, for C2 symmetry-based diol inhibitors of HIV-1 protease, the influence of stereochemistry on activity and binding modes has been a key area of investigation. acs.org The precise three-dimensional structure of these inhibitors is critical for their interaction with the protease enzyme. The application of enzymes in organic synthesis is often employed to achieve high stereoselectivity, producing specific enantiomers of chiral drugs. mdpi.com Norepinephrine biosynthesis, for example, involves a stereoselective hydroxylation to produce the (R)-enantiomer. mdpi.com
While direct studies on the stereochemistry of this compound were not found, the principles from related compounds underscore the importance of considering stereochemical aspects in its design and evaluation. The presence of chiral centers, such as the one in N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide, necessitates the investigation of individual stereoisomers to identify the most active and selective configuration. vulcanchem.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models are valuable tools for predicting the activity of new, untested compounds, thereby guiding the design and optimization of more potent and selective drug candidates. mdpi.comresearchgate.net
The development of a robust QSAR model involves several key steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors that quantify various aspects of the chemical structure, the generation of a mathematical model using statistical methods like multiple linear regression (MLR), and rigorous validation of the model's predictive power. semanticscholar.orgresearchgate.net
For 2-hydroxybenzamide derivatives, QSAR studies have been conducted to understand the structural requirements for their antimicrobial activity. researchgate.net In one study, the minimum inhibitory concentration (MIC) values of novel esters, hydrazides, and hydrazones of 2-hydroxybenzamide were used to develop QSAR models. researchgate.net The established equations, which utilized various molecular descriptors, showed statistically significant correlation coefficients, indicating their potential for predicting the antimicrobial activity of new derivatives. researchgate.net
Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to 3-keto salicylic acid chalcones and related amides to gain insights into their binding at the active site of HIV-1 integrase. nih.gov These models help to understand the influence of stereoelectronic, hydrophobic, and hydrogen bonding interactions on the inhibitory activity. nih.gov
The validation of QSAR models is a critical step to ensure their reliability. mdpi.com This typically involves internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. researchgate.net The predictive power of a QSAR model is often assessed by parameters such as the cross-validated correlation coefficient (Q²) and the predictive R² (R²pred). mdpi.com
Pre Clinical Biological Activity Profiles of 2 Ethyl 3 Hydroxybenzamide Mechanistic Focus
Antimicrobial and Anti-infective Potentials
While the general class of hydroxybenzamides and their derivatives have been a subject of interest in antimicrobial research, specific data on 2-Ethyl-3-hydroxybenzamide is lacking.
Antibacterial Activity and Mechanisms of Action (e.g., membrane disruption, enzyme inhibition)
No studies detailing the antibacterial activity or the specific mechanisms of action for this compound against any bacterial strains were found. Research on other substituted hydroxybenzamides has shown activity against various bacteria, but these findings cannot be directly attributed to this compound.
Antiviral Investigations
No pre-clinical studies or reports on the antiviral activity of this compound were identified.
Anti-proliferative and Enzyme Modulatory Effects
The potential for this compound to modulate cell growth or enzyme activity has not been reported in the scientific literature reviewed.
Modulation of Cell Growth and Progression Pathways
Specific data on the effects of this compound on cell growth, cell cycle, or any cellular progression pathways is not available.
Enzyme Inhibition and Activation in Disease Models
There are no published findings on the ability of this compound to inhibit or activate any enzymes in pre-clinical disease models. While other hydroxybenzamide derivatives have been investigated as inhibitors of enzymes like histone deacetylases or cholinesterases, this specific compound has not been a subject of such studies.
Antioxidant Activity and Oxidative Stress Mitigation
The antioxidant potential of this compound and its derivatives has been a subject of scientific inquiry, with studies exploring their ability to counteract oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. acs.org ROS can inflict damage on crucial cellular components like lipids, proteins, and DNA. nih.gov
Derivatives of this compound have demonstrated notable antioxidant properties in various in vitro assays. These assays are designed to measure the capacity of a compound to scavenge free radicals, which are highly reactive molecules that contribute to oxidative stress. nih.gov Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. frontiersin.org For instance, certain hydroxybenzoic acid derivatives have shown significant radical scavenging activity in these tests. frontiersin.org
The mechanism behind the antioxidant activity of these compounds is often attributed to their chemical structure, particularly the presence of hydroxyl (-OH) groups on the benzene (B151609) ring. nih.govnih.gov These groups can donate a hydrogen atom to a free radical, thereby neutralizing it and halting the damaging chain reaction of oxidation. mdpi.com The position and number of these hydroxyl groups can influence the antioxidant potency. nih.gov
Furthermore, some related compounds have been shown to mitigate oxidative stress not just by direct radical scavenging, but also by influencing the body's own antioxidant defense systems. This can involve the activation of signaling pathways like the Nrf2 pathway, which boosts the production of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govnih.gov These enzymes play a critical role in detoxifying ROS within the cells. nih.govnih.gov
Table 1: In Vitro Antioxidant Activity of Related Hydroxybenzoic Acid Derivatives
| Assay Type | Compound Type | Observed Effect | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Hydroxybenzoic acid derivatives | Significant free radical scavenging activity | frontiersin.org |
| ABTS Radical Scavenging | Hydroxybenzoic acid derivatives | Potent radical scavenging capacity | frontiersin.org |
| Ferric Reducing Antioxidant Power (FRAP) | Plant-derived extracts containing phenolic acids | Increased antioxidant activity with concentration | texilajournal.com |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound and its analogs is an area of active research. Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. mdpi.com Many anti-inflammatory drugs work by inhibiting enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).
Preclinical studies on derivatives of 2-hydroxybenzamide have indicated significant anti-inflammatory effects. For example, some N-phenylbenzamide derivatives have shown the ability to inhibit COX enzymes, with some compounds exhibiting selectivity for COX-2. COX-2 is an enzyme that is primarily induced during inflammation, making it a key target for anti-inflammatory therapies. sphinxsai.com
The mechanisms underlying the anti-inflammatory actions of these compounds are multifaceted. Beyond COX inhibition, some derivatives have been found to modulate the production of pro-inflammatory cytokines. researchgate.net Cytokines are signaling proteins that play a crucial role in regulating the inflammatory response. By reducing the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), these compounds can help to dampen the inflammatory cascade. researchgate.net
In vitro assays used to evaluate anti-inflammatory activity include the inhibition of protein denaturation, which is relevant because protein denaturation is implicated in the inflammatory process. nih.gov Additionally, the stabilization of red blood cell membranes against heat-induced lysis is another method used to assess anti-inflammatory potential. nih.gov
Table 2: In Vitro Anti-inflammatory Activity of Related Benzamide (B126) Derivatives
| Assay/Target | Compound Type | Observed Effect | Reference |
|---|---|---|---|
| COX-2 Inhibition | 2-Hydroxy-N-phenylbenzamides | Significant inhibitory potency | |
| Protein Denaturation Inhibition | Salicylanilide (B1680751) derivatives | Inhibition of egg albumin denaturation | nih.gov |
| Red Blood Cell Membrane Stabilization | Salicylanilide derivatives | Protection against heat-induced hemolysis | nih.gov |
Exploration of Other Pharmacological Potential (e.g., neurological targets)
Beyond their antioxidant and anti-inflammatory properties, benzamide derivatives are being explored for their potential to interact with various pharmacological targets, including those within the central nervous system. walshmedicalmedia.com The versatility of the benzamide scaffold allows for the synthesis of a wide range of compounds with diverse biological activities. walshmedicalmedia.com
One area of interest is the modulation of neurotransmitter systems. frontiersin.org For example, certain benzamide analogs have been investigated for their effects on dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in a variety of neurological and psychiatric conditions. walshmedicalmedia.comgoogle.com The ability to selectively target these receptors could lead to the development of new therapeutic agents for disorders such as depression, anxiety, and schizophrenia. nih.govnih.gov
Another promising avenue of research is the inhibition of enzymes involved in neurodegenerative diseases like Alzheimer's disease. mdpi.com Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that break down the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibiting these enzymes can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. mdpi.com Some salicylanilide derivatives, which are structurally related to this compound, have shown inhibitory activity against both AChE and BuChE. mdpi.com
Furthermore, the neuroprotective effects of some related compounds are being studied. This involves protecting neurons from damage caused by factors like oxidative stress. The antioxidant properties of these compounds, as discussed earlier, may contribute to their neuroprotective potential.
Table 3: Investigated Neurological Targets of Benzamide and Related Derivatives
| Target | Compound Type | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Salicylanilide O-substituted derivatives | Alzheimer's Disease | mdpi.com |
| Dopamine Receptors | Benzamide analogues | Neurological and psychiatric disorders | walshmedicalmedia.com |
| Serotonin (5-HT) Receptors | Benzamide analogues | Prokinetic activity, psychiatric disorders | walshmedicalmedia.com |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Pathways for Scalable Production
The efficient and scalable synthesis of 2-Ethyl-3-hydroxybenzamide and its derivatives is crucial for enabling extensive research and potential future applications. Current synthetic strategies for similar benzamide (B126) compounds often involve the reaction of a corresponding benzoic acid or its activated derivative with an amine. nih.govasm.orgtandfonline.com
Future research in this area should focus on developing more sustainable and cost-effective synthetic routes. This could involve:
Greener Chemistry Approaches: Utilizing environmentally benign solvents and reagents to minimize waste and improve the safety profile of the synthesis. osti.gov For instance, exploring water as a primary solvent or employing catalytic methods over stoichiometric reagents can significantly enhance the sustainability of the process. osti.gov
Flow Chemistry: Implementing continuous flow manufacturing processes can offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for large-scale production. mdpi.com
Biocatalysis: Engineering enzymes to catalyze key steps in the synthesis of this compound could provide a highly selective and efficient alternative to traditional chemical methods. jmb.or.kr
A key challenge in scaling up the production of substituted benzamides is often the purification process. acs.org Research into innovative purification techniques, such as solution cocrystallization, could provide a scalable solution for obtaining high-purity products. mdpi.com
In-depth Mechanistic Studies at the Molecular and Cellular Level
Understanding the precise molecular and cellular mechanisms of action is fundamental to unlocking the full therapeutic potential of this compound. Research in this domain should aim to identify its primary biological targets and elucidate the downstream signaling pathways it modulates.
Molecular Level:
Target Identification: The benzamide scaffold is known to interact with a variety of biological targets, including enzymes and receptors. ontosight.ai Techniques such as chemical proteomics and affinity-based probes can be employed to identify the specific binding partners of this compound within the cell. mdpi.com For instance, benzamide derivatives have been shown to inhibit enzymes like poly(ADP-ribose)polymerase (PARP) and inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). ingentaconnect.com
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about how this compound binds to its target proteins. This information is invaluable for understanding the basis of its activity and for guiding the rational design of more potent and selective analogs. nih.gov
Computational Modeling: Density functional theory (DFT) studies and molecular dynamics simulations can offer insights into the reaction mechanisms and binding interactions at an atomic level. snnu.edu.cnrsc.org These computational approaches can complement experimental data and help to predict the behavior of the compound.
Cellular Level:
Pathway Analysis: Once a target is identified, further studies are needed to understand how the interaction of this compound with its target affects cellular signaling pathways. This can involve techniques like transcriptomics and proteomics to analyze changes in gene and protein expression.
Phenotypic Screening: High-content screening and other phenotypic assays can reveal the effects of the compound on cellular processes such as cell cycle progression, apoptosis, and differentiation, providing a broader understanding of its cellular activities.
Application of Artificial Intelligence and Machine Learning in Drug Discovery for Benzamide Scaffolds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. acs.orgmednexus.orgmdpi.com These technologies can be powerfully applied to the exploration of the chemical space around the this compound scaffold.
Predictive Modeling: AI/ML algorithms can be trained on large datasets of known benzamide derivatives and their biological activities to build predictive models. nih.govjst.go.jp These models can then be used to screen virtual libraries of novel compounds, prioritizing those with the highest predicted potency and desirable properties. Support Vector Machines (SVM) and Random Forest (RF) models have been successfully used for such predictions. acs.orgmdpi.com
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design entirely new molecules based on the benzamide scaffold with optimized properties. nih.gov This approach can help to explore novel chemical space and identify compounds with improved efficacy and reduced off-target effects.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes for novel benzamide derivatives. nih.gov These tools can analyze vast amounts of chemical reaction data to suggest optimal reaction pathways, saving time and resources in the laboratory.
The integration of AI and ML into the drug discovery workflow for benzamide scaffolds holds the promise of significantly reducing the time and cost associated with bringing new therapies to fruition. mednexus.org
Exploration of New Therapeutic Modalities and Targets (excluding clinical applications)
The versatile nature of the benzamide scaffold suggests that this compound and its derivatives could be explored for a wide range of therapeutic applications beyond their currently known activities. mdpi.comnih.gov
Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions (PPIs), which have traditionally been considered challenging drug targets. The benzamide scaffold could serve as a starting point for designing small molecule inhibitors of specific PPIs.
Modulating Epigenetic Targets: Benzamide-containing compounds have shown activity as histone deacetylase (HDAC) inhibitors, which are important epigenetic modulators. researchgate.net Future research could explore the potential of this compound derivatives to target other epigenetic enzymes, such as histone methyltransferases or demethylases.
Development of Targeted Protein Degraders: The development of proteolysis-targeting chimeras (PROTACs) represents a novel therapeutic modality. A derivative of this compound that binds to a specific target protein could be linked to an E3 ligase-recruiting moiety to induce the targeted degradation of the protein.
Antimicrobial and Antiparasitic Agents: Substituted benzamides have demonstrated activity against various pathogens, including bacteria and protozoan parasites. nih.govmdpi.comlew.ro Further investigation into the antimicrobial and antiparasitic potential of this compound derivatives could lead to the development of new anti-infective agents. For example, N-benzoyl-2-hydroxybenzamides have shown efficacy against Toxoplasma gondii and Plasmodium falciparum. asm.org
By systematically exploring these new therapeutic modalities and targets, researchers can expand the potential applications of the this compound scaffold and contribute to the development of innovative treatments for a variety of diseases.
Q & A
Q. Q1. What are the recommended synthetic pathways for 2-Ethyl-3-hydroxybenzamide, and how can purity be optimized?
Methodological Answer: The synthesis of this compound typically involves condensation reactions between substituted benzoic acid derivatives and ethylamine. Key steps include:
- Acylation : Reacting 3-hydroxybenzoic acid with ethylamine in the presence of a coupling agent (e.g., DCC or EDC) under inert conditions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (≥98% purity threshold) and characterize using H/C NMR and FTIR .
- Troubleshooting : Impurities often arise from incomplete acylation; optimize reaction time (12–24 hours) and temperature (40–60°C).
Q. Q2. What analytical techniques are critical for characterizing this compound’s structure and stability?
Methodological Answer:
- Structural Confirmation :
- Stability Testing :
- Perform accelerated degradation studies (40°C/75% RH for 30 days) with HPLC monitoring to assess hydrolytic stability.
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions in bioactivity (e.g., anti-inflammatory vs. inconsistent IC values) may arise from:
- Experimental Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or assay conditions (e.g., serum concentration).
- Data Harmonization :
Q. Q4. What computational strategies are effective for predicting this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Validate with MM-PBSA free-energy calculations .
- QSAR Models : Derive regression models using descriptors like logP and polar surface area to predict bioavailability .
Q. Q5. How should researchers design dose-response studies to evaluate neuroprotective effects of this compound?
Methodological Answer:
- In Vitro Design :
- In Vivo Validation :
- Administer 10–50 mg/kg (oral) in a rodent model of Parkinson’s disease. Assess motor coordination (rotarod test) and dopaminergic neuron survival (TH immunohistochemistry) .
Q. Q6. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
